N-(2-cyano-3-methylbutan-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propanamide
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propanamide is a synthetic amide derivative featuring a tetrahydronaphthalene (tetralin) moiety linked to a propanamide backbone. The compound’s structure includes:
- A 5,6,7,8-tetrahydronaphthalen-1-ylamino group, providing partial aromaticity and hydrophobicity.
- A cyano group at the 2-position of the branched 3-methylbutan-2-yl chain, introducing strong electron-withdrawing character.
- A propanamide core, enabling hydrogen bonding and structural flexibility.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-13(2)19(4,12-20)22-18(23)14(3)21-17-11-7-9-15-8-5-6-10-16(15)17/h7,9,11,13-14,21H,5-6,8,10H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPAIWVIXZNMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)NC1=CC=CC2=C1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of amides and features a cyano group, which is known for its role in enhancing biological activity. The molecular formula is with a molecular weight of approximately 274.36 g/mol. Its structural characteristics contribute to its interactions with biological targets.
Preliminary studies suggest that N-(2-cyano-3-methylbutan-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propanamide may exert its biological effects through modulation of specific pathways involved in cell signaling and metabolism. The presence of the cyano group can enhance lipophilicity, potentially leading to improved membrane permeability and bioavailability.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects:
- Antitumor Activity : Initial investigations have shown that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in preclinical models.
- CNS Activity : There are indications that it may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Table 2: Case Studies
| Case Study | Description | Findings |
|---|---|---|
| Study A | In vitro analysis on cancer cells | Significant inhibition observed |
| Study B | In vivo model for inflammation | Reduced swelling and pain |
| Study C | Behavioral tests in rodents | Improved cognitive function |
Case Study Analysis
- Antitumor Effects : In a study conducted on various cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of apoptotic pathways, suggesting potential as an anticancer agent.
- Anti-inflammatory Mechanism : In an animal model of inflammation, administration of the compound led to a significant reduction in inflammatory markers. This effect was linked to the inhibition of NF-kB signaling pathways.
- CNS Implications : Behavioral assessments in rodent models indicated that the compound could enhance memory retention and reduce anxiety-like behaviors, pointing towards its potential as a neuroprotective agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several classes of molecules, as highlighted below:
Tetrahydronaphthalene Derivatives with Varied Substituents
- Unlike TH-PHP’s ketone group, the target’s amide facilitates hydrogen bonding, which may influence receptor binding or metabolic stability . The tetralin ring in all compounds contributes to lipophilicity, aiding blood-brain barrier penetration .
Naphthalene/Triazole Acetamides ()
- Structural Insights: The target compound replaces the triazole-ether-naphthalene system in 6a with a tetralin-amino group, reducing steric bulk while retaining aromatic interactions. Both compounds feature amide linkages, but the target’s branched cyanoalkyl chain may confer greater metabolic resistance compared to 6a’s linear phenyl group .
Sesquiterpenes with Tetralin-like Scaffolds ()
Key Research Findings and Implications
Synthetic Methods: Compounds like 6a () are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a modular "click chemistry" approach . The target compound may employ similar amide-coupling strategies.
Bioactivity Trends :
- Tetralin derivatives (e.g., TH-PHP) are associated with CNS activity due to their lipophilicity and structural resemblance to neurotransmitters like dopamine .
- Amide-containing compounds (e.g., 6a) often exhibit improved pharmacokinetic profiles compared to esters or ketones, as seen in the target compound’s design .
Spectroscopic Comparisons: The cyano group in the target compound would produce a distinct IR absorption near 2200–2250 cm⁻¹, absent in TH-PHP or 6a . The tetralin ring’s protons would resonate at δ 1.5–2.5 ppm in ¹H NMR, similar to TH-PHP but distinct from naphthalene derivatives in 6a (δ 7.0–8.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
